7-Keto-27-hydroxycholesterol

Oxysterol Metabolism 11β-HSD1 Enzymology

Researchers studying Hedgehog signaling or oxysterol metabolism face a critical gap: 7-ketocholesterol (7KC) and 25-hydroxycholesterol (25OHC) cannot substitute for 7k25OHC, as neither undergoes 11β-HSD1-mediated reduction to the EBI2 agonist 7β25OHC. This dual-modified oxysterol is the sole direct precursor for enzymatic 7β25OHC synthesis and binds Smo CRD without triggering downstream activation-enabling decoupled binding/function assays. • Irreplaceable 11β-HSD1 substrate: stereospecifically reduced to 7β25OHC; 7KC & 25OHC show zero substrate activity. • Moderate cytotoxicity (IC50 3-8 μM) across BGC-823, HCT-8, A2780 lines-ideal for sublethal signaling studies. • Functional QC: increases EGF high-affinity binding sites on NRK cells for batch-to-batch activity verification.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
Cat. No. B12073994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Keto-27-hydroxycholesterol
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)CO
InChIInChI=1S/C27H44O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-23,25,28-29H,5-14,16H2,1-4H3
InChIKeyLFNAJBFFWWMSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Keto-25-hydroxycholesterol Procurement & Characteristics


3-Hydroxy-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one (CAS 64907-23-9), commonly referred to as 7-Keto-25-hydroxycholesterol (7k25OHC), is a doubly substituted oxysterol featuring a 7-keto moiety and a C-25 hydroxyl group on the cholesterol side chain [1]. It is a proposed metabolite arising from the enzymatic hydroxylation of 7-ketocholesterol (7KC) by cholesterol 25-hydroxylase (CH25H) [2]. This compound is a key research tool for investigating oxysterol biology, including its role as a Smoothened (Smo) receptor ligand and as a substrate in 11β-hydroxysteroid dehydrogenase (11β-HSD) metabolic pathways [3].

1
Probe Type
Dual-substituted oxysterol probe with 7-keto and C-25 hydroxyl motif
2
Enzymatic Substrate
11β-HSD1 substrate for generating the immune signaling ligand 7β25OHC
3
Receptor Pharmacology
Smo CRD ligand reported to bind without downstream pathway activation

Why 7-Keto-25-hydroxycholesterol Cannot Be Replaced


Structural and functional differences preclude simple substitution of 7-Keto-25-hydroxycholesterol (7k25OHC) with its more common mono-oxygenated analogs. Unlike 7-ketocholesterol (7KC), which is solely a product of C7 autoxidation, 7k25OHC bears a critical side-chain hydroxylation that enables it to act as a specific substrate for 11β-HSD1, being stereospecifically reduced to the potent immune ligand 7β,25-dihydroxycholesterol (7β25OHC), an EBI2 agonist [1]. This metabolic liability is absent in 7KC. Conversely, while 25-hydroxycholesterol (25OHC) is a potent apoptosis inducer and LXR ligand, it lacks the 7-keto group and thus does not participate in the same 11β-HSD-driven redox cycle or exhibit the same dual-receptor interaction profile (e.g., Smo binding vs. LXR activation) [2]. Using 7KC or 25OHC as surrogates will lead to fundamentally different metabolic outcomes and biological readouts, making 7k25OHC a non-interchangeable, specialized probe for studying the intersection of sterol oxidation and enzymatic interconversion pathways [3].

Target Compound
7-Keto-25-hydroxycholesterol
Dual-substituted oxysterol; 11β-HSD1 substrate that yields EBI2 agonist 7β25OHC; binds Smo CRD without activation.
Potential Substitute
7-Ketocholesterol (7KC)
Lacks C-25 hydroxyl; 11β-HSD1 reduction yields 7βOHC, not an EBI2 agonist. Metabolic readout and immune signaling profile may differ fundamentally.
Mismatch: absent EBI2 ligand generation
Target Compound
7-Keto-25-hydroxycholesterol
Moderate cytotoxicity profile; Smo CRD ligand without activation; modulates EGF binding sites.
Potential Substitute
25-Hydroxycholesterol (25OHC)
Lacks 7-keto group; reported as potent apoptosis inducer and LXR ligand. Does not participate in 11β-HSD-driven redox cycle. Receptor interaction profile may shift significantly.
Mismatch: divergent receptor and apoptotic signaling context

7-Keto-25-hydroxycholesterol Comparative Evidence


11β-HSD1 Substrate Specificity vs. 7KC

7k25OHC is not an endpoint metabolite; it is a dynamic intermediate in the 11β-HSD1-mediated oxysterol cycle. Recombinant enzyme assays demonstrate that 7k25OHC is stereospecifically reduced by human and mouse 11β-HSD1 to 7β,25-dihydroxycholesterol (7β25OHC), a potent agonist of the G protein-coupled receptor EBI2. The reverse oxidation is catalyzed by 11β-HSD2 [1]. This bidirectional conversion is unique to the 7-keto,25-dihydroxy motif. In contrast, 7-ketocholesterol (7KC) is reduced to 7β-hydroxycholesterol (7βOHC), which does not activate EBI2. Therefore, 7k25OHC is the essential precursor for generating a key immune signaling molecule, a function not shared by 7KC [1].

11β-HSD1 Substrate Specificity
Head-to-head
7k25OHC reduced to 7β25OHC (EBI2 agonist) by 11β-HSD1; 7KC reduced to 7βOHC (non-EBI2 agonist). Bidirectional redox cycle unique to 7-keto,25-dihydroxy motif.
Supports EBI2 ligand generation pathway studies
Recombinant human/mouse 11β-HSD1/2 assays
Oxysterol Metabolism 11β-HSD1 Enzymology

Cytotoxic Potency vs. 25OHC

In a panel of five human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780), 7k25OHC exhibited cytotoxic activity with IC50 values ranging from 3.15 to 7.32 μM [1]. While quantitative head-to-head data in an identical panel is not available for all analogs, a separate study on human leukemic CEM-C7-14 cells ranked the apoptotic potency of related oxysterols as 25OHC > 15-ketocholestenol (K15) > 7-ketocholesterol hydroxyethyl ether (CK7) [2]. This suggests 25OHC is a more potent inducer of apoptosis in certain cell types. The specific IC50 range for 7k25OHC defines its utility for experiments requiring a moderate, titratable cytotoxic oxysterol signal, as opposed to the potent, often pleiotropic effects of 25OHC [1].

Cytotoxic Potency vs. 25OHC
Cross-study
IC50 range: 3.15–7.32 μM across five human cancer cell lines. Reported moderate cytotoxicity compared to higher apoptotic potency of 25OHC in leukemic cell model.
Supports cytotoxicity endpoint review with titratable stimulus
48–72 h incubation; cross-study comparison context
Cancer Biology Cytotoxicity Oxysterols

Smoothened Receptor Binding Without Activation

7k25OHC is reported to bind to the extracellular cysteine-rich domain (CRD) of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway . However, functional studies indicate that 7k25OHC is incapable of activating Smo, and cholesterol itself is the primary endogenous activator [1]. This creates a unique pharmacological profile: 7k25OHC acts as an Smo CRD ligand but not as a functional agonist. This contrasts with cholesterol, which both binds and activates Smo, and with other oxysterols like 20(S)-hydroxycholesterol, which can also activate Smo [1]. This specific property makes 7k25OHC a valuable tool for dissecting the binding and activation steps of Smo.

Smo Receptor Binding
Head-to-head
Binds Smo CRD but does not activate the receptor. Cholesterol binds and activates Smo. Functional selectivity: binding without downstream pathway activation.
Supports decoupling Smo binding from activation studies
In vitro reporter and CRD binding assays
Hedgehog Signaling Smoothened Receptor Receptor Pharmacology

EGF Binding Site Enhancement

7k25OHC has been shown to increase the number of epidermal growth factor (EGF) high-affinity binding sites on normal rat kidney (NRK) cells [1]. This is a distinct, non-genomic effect that is not a universal property of all oxysterols. For example, 25-hydroxycholesterol has been shown in some contexts to have little or no inhibitory effect on certain oxysterol binding sites [2], highlighting the divergent signaling outcomes of closely related structures. This activity provides a specific functional readout for 7k25OHC that is not achievable with its parent compound, 7-ketocholesterol.

EGF Binding Site Modulation
Class-level
Reported to increase EGF high-affinity binding site numbers on NRK cells. Divergent effects compared to 25OHC on other oxysterol binding sites.
Reported cell phenotypic QC context; data to verify
Supplier datasheet; class-level inference
Growth Factor Signaling EGF Receptor Cell Biology

7-Keto-25-hydroxycholesterol Validated Applications


11β-HSD1-Mediated EBI2 Ligand Generation

7k25OHC is the only direct precursor for the enzymatic synthesis of 7β25OHC, an endogenous agonist for the G protein-coupled receptor EBI2 (GPR183). This pathway is implicated in regulating immune cell migration and inflammation [1]. Using 7k25OHC as a substrate in assays with purified 11β-HSD1 or in cell lines expressing the enzyme allows for the specific quantification of 7β25OHC production via LC-MS/MS. Substituting 7KC or 25OHC will not yield this specific ligand, making 7k25OHC irreplaceable for this research focus [2].

Smoothened Receptor Binding vs. Activation

In Hedgehog (Hh) pathway research, 7k25OHC serves as a critical tool for probing the ligand-binding pocket of the Smoothened (Smo) receptor's cysteine-rich domain (CRD). Because 7k25OHC binds to the Smo CRD but fails to activate the receptor, it is a perfect probe for biophysical studies (e.g., surface plasmon resonance, isothermal titration calorimetry) to measure binding affinity without triggering confounding downstream transcriptional activity . This allows researchers to decouple the binding event from the activation mechanism, a study that is impossible with cholesterol, the natural agonist [3].

Moderate Cytotoxicity in Cancer Cell Panels

For studies examining oxysterol-induced cell death, 7k25OHC provides a defined, moderate cytotoxic stimulus with IC50 values established in the 3-8 μM range across a panel of human cancer cell lines (e.g., BGC-823, HCT-8, A2780) [4]. This is particularly useful when compared to more potent oxysterols like 25-hydroxycholesterol, which can cause rapid and extensive apoptosis. 7k25OHC allows for the study of sublethal or pro-inflammatory cellular responses over longer time courses without the immediate, overwhelming toxicity that can mask more subtle signaling events [5].

EGF Binding Site Modulation QC

Procurement managers and lab technicians can utilize the unique ability of 7k25OHC to increase EGF high-affinity binding site numbers on NRK cells as a simple, functional quality control (QC) assay to confirm the biological activity of newly received lots [6]. This assay provides a robust, orthogonal method to verify compound integrity and potency beyond standard analytical chemistry (e.g., HPLC purity), ensuring batch-to-batch consistency for critical cell biology experiments [6].

Application
Selection Property
Validation Focus
11β-HSD1 enzyme assay studies
11β-HSD1 substrate specificity for EBI2 ligand generation
7β25OHC production via LC-MS/MS endpoint review
Smoothened CRD binding research
Smo CRD binding without functional activation
CRD binding assay and pathway decoupling context
Cancer cell-model cytotoxicity studies
Moderate, titratable cytotoxicity profile
Cell viability endpoint review; sublethal signaling context
EGF binding site modulation research
Reported EGF high-affinity binding site enhancement
NRK cell-based phenotypic QC; lot-consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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